Tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate
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Overview
Description
Tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate is an organic compound with the molecular formula C16H23NO3. It is a solid crystalline substance that is colorless to pale yellow at room temperature and has a distinct odor. This compound is soluble in various solvents and remains stable in air .
Preparation Methods
The synthesis of Tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate typically involves organic synthesis reactions. One common method includes the reaction of tert-butyl carbamate with 3-hydroxy-1-phenylcyclobutylmethyl chloride under specific conditions . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium azide, alkyl halides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of Tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl N-hydroxycarbamate: This compound is used as a protecting group for amines and can be removed under mild conditions.
N-tert-butoxycarbonylhydroxylamine: Known for its use in generating t-Boc–N=O for Diels-Alder reactions.
N-pivaloylhydroxylamine: Utilized in various organic synthesis applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-14(2,3)19-13(18)16-15(9-12(17)10-15)11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUDOTCQCCPZFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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